molecular formula C12H15BrN2O4 B6699143 Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate

Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate

Cat. No.: B6699143
M. Wt: 331.16 g/mol
InChI Key: FGLBOXVZLFBXCD-UHFFFAOYSA-N
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Description

Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate is a complex organic compound that features a furan ring substituted with a bromine atom, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate typically involves multiple steps:

    Formation of the 5-bromofuran-2-ylmethyl intermediate: This can be achieved by brominating furan to obtain 5-bromofuran, followed by a reaction with formaldehyde to introduce the methyl group.

    Synthesis of the piperazine derivative: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Coupling of the intermediates: The 5-bromofuran-2-ylmethyl intermediate is then coupled with the piperazine derivative under suitable conditions to form the desired product.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hypervalent iodine compounds can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study the biological activity of furan and piperazine-containing compounds.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action for Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the piperazine ring might engage in hydrogen bonding or electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of both the furan and piperazine rings, along with the ester group, allows for a wide range of chemical modifications and applications that may not be possible with simpler analogs.

Properties

IUPAC Name

methyl 2-[1-[(5-bromofuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c1-18-11(16)6-9-12(17)14-4-5-15(9)7-8-2-3-10(13)19-8/h2-3,9H,4-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLBOXVZLFBXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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